4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid
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Overview
Description
4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes an indeno-phthalazinone core fused with a benzoic acid moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzalphthalides with hydrazine hydrate at elevated temperatures (around 80°C) for several hours, yielding phthalazinone derivatives . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, zinc and hydrochloric acid for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and substituted phthalazinone derivatives. These products have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive activity is attributed to its ability to inhibit certain enzymes involved in blood pressure regulation . The compound’s antifungal activity is linked to its interference with fungal cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler compound with a similar core structure but lacking the benzoic acid moiety.
Indole Derivatives: Compounds with an indole core that share some structural similarities but differ in their functional groups and overall structure.
Spirocyclic Oxindoles: Compounds with a spirocyclic structure that exhibit different reactivity and applications compared to phthalazinone derivatives.
Uniqueness
4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid is unique due to its complex fused ring system and the presence of both indeno and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
4-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)22-23(20)13-10-8-12(9-11-13)21(25)26/h1-11H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNDRHJYBWXHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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